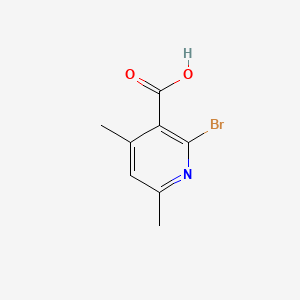

2-Bromo-4,6-dimethylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.061 . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in various studies. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Scientific Research Applications

Metabolism and Toxicity Studies

- Research on the metabolic pathways of psychoactive brominated compounds, such as 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), has provided insights into their oxidative deamination and demethylation processes, which are relevant for understanding the metabolism of similarly structured compounds (Carmo et al., 2005). This study, while focused on a different compound, highlights the metabolic transformations that brominated organic compounds can undergo, suggesting areas of research for 2-Bromo-4,6-dimethylnicotinic acid in understanding its metabolic stability and potential toxicological profiles.

Synthetic Applications

The synthesis of brominated naphthalene derivatives, as described by Xu and He (2010), offers a methodology that could be applied to the synthesis of complex brominated nicotinic acids, providing a foundation for developing pharmaceuticals or other organic materials (Xu & He, 2010).

Studies on the lithiation of brominated pyridine derivatives have paved the way for the creation of novel nicotinic acid scaffolds, highlighting the chemical versatility and potential applications of brominated nicotinic acids in synthesizing new compounds with varied biological activities (Robert et al., 2006).

Drug Development and Material Science

The development of brominated intermediates for non-steroidal anti-inflammatory drugs indicates the importance of brominated compounds in pharmaceutical synthesis, suggesting that this compound could serve as a precursor or intermediate in the synthesis of therapeutic agents (Zhang et al., 2022).

The utilization of brominated compounds in the synthesis of ligands for complexation and reduction processes showcases their application in creating preorganized structures for material science applications, indicating potential research avenues for this compound in developing new materials or catalytic systems (Charbonnière et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-4,6-dimethylnicotinic acid are currently unknown. This compound is a derivative of nicotinic acid, which is known to interact with various receptors and enzymes in the body . .

Mode of Action

Given its structural similarity to nicotinic acid, it may interact with similar targets, but the presence of the bromine and methyl groups could alter its interactions and effects

Biochemical Pathways

Nicotinic acid is involved in numerous biochemical pathways, including those related to energy metabolism and lipid synthesis . .

Result of Action

Given its structural similarity to nicotinic acid, it may have similar effects, such as influencing cellular energy metabolism or lipid synthesis . .

Properties

IUPAC Name |

2-bromo-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZVUXBLMYTACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834072.png)

![N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2834080.png)

![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-isopropylbenzenecarboxamide](/img/structure/B2834083.png)

![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)